5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl-
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Overview
Description
10-(2-(dimethylamino)ethyl) Group: This can be introduced via alkylation using 2-(dimethylamino)ethyl chloride in the presence of a base like sodium hydride (NaH).
5-Ethyl Group: Ethylation can be achieved using ethyl iodide and a strong base such as potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl- typically involves multi-step organic reactions
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Formation of Dibenz(b,f)azepine Core
Starting Material: Biphenylamine derivatives.
Reaction: Cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or neutral media.
Products: Oxidized derivatives, such as ketones or carboxylic acids.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced forms, such as alcohols or amines.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives with functional groups like halides, amines, or thiols.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃.
Reducing Agents: LiAlH₄, NaBH₄.
Bases: NaH, t-BuOK.
Solvents: Ether, THF, dichloromethane (DCM).
Scientific Research Applications
Chemistry
In chemistry, 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing the activity of various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity as central nervous system agents, including potential use as antidepressants or anticonvulsants.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can facilitate binding to specific sites, modulating the activity of these targets. Pathways involved may include neurotransmitter modulation and enzyme inhibition, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5H-Dibenz(b,f)azepine: The parent compound without the 10-(2-(dimethylamino)ethyl) and 5-ethyl substituents.
10,11-Dihydro-5H-dibenz(b,f)azepine: A reduced form of the parent compound.
Iminostilbene: Another tricyclic compound with similar structural features.
Uniqueness
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-ethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its potential for biological activity, while the ethyl group can influence its chemical reactivity and stability.
This compound’s versatility in various fields, from synthetic chemistry to medicinal applications, highlights its importance and potential for further research and development.
Properties
CAS No. |
84142-15-4 |
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Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(11-ethylbenzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H24N2/c1-4-22-19-11-7-5-9-17(19)15-16(13-14-21(2)3)18-10-6-8-12-20(18)22/h5-12,15H,4,13-14H2,1-3H3 |
InChI Key |
BSEPBVKLQXOIRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CCN(C)C |
Origin of Product |
United States |
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